molecular formula C12H26N2 B13009467 N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine

Cat. No.: B13009467
M. Wt: 198.35 g/mol
InChI Key: MYMABUQQEZBLRB-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine is an organic compound with the molecular formula C12H26N2. This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a propane-1,3-diamine backbone with dimethyl substitutions on the nitrogen atoms. It is a colorless liquid that is soluble in water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of 3-methylcyclohexylamine with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. Catalysts such as Raney nickel may be used to enhance the reaction efficiency. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Corresponding substituted amines

Scientific Research Applications

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine structures.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. It binds to the active sites of enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: A structurally similar compound with a propane-1,3-diamine backbone but without the cyclohexyl ring.

    N,N-Dimethylcyclohexylamine: Contains a cyclohexyl ring with dimethyl substitutions but lacks the propane-1,3-diamine structure.

    N,N-Dimethyl-1,3-butanediamine: Similar to N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine but with a butane backbone instead of propane.

Uniqueness

This compound is unique due to the combination of its cyclohexyl ring and propane-1,3-diamine backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-methylcyclohexyl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2/c1-11-6-4-7-12(10-11)13-8-5-9-14(2)3/h11-13H,4-10H2,1-3H3

InChI Key

MYMABUQQEZBLRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCCCN(C)C

Origin of Product

United States

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